molecular formula C12H15N5O3S B10915207 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B10915207
M. Wt: 309.35 g/mol
InChI Key: WAYYZLUTVXZHIO-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The resulting product is then reacted with various amines and hydrazine hydrate to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol, sodium ethoxide, triethylamine, and aqueous sodium hydroxide . Major products formed from these reactions include 2-hydrazinyl-6-methylpyrimidin-4(3H)-one and 2-anilino-6-methylpyrimidin-4(3H)-one .

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with nucleic acid synthesis, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide include:

These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C12H15N5O3S/c1-3-7(11(19)15-9-4-6(2)20-17-9)21-12-14-8(13)5-10(18)16-12/h4-5,7H,3H2,1-2H3,(H,15,17,19)(H3,13,14,16,18)

InChI Key

WAYYZLUTVXZHIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

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